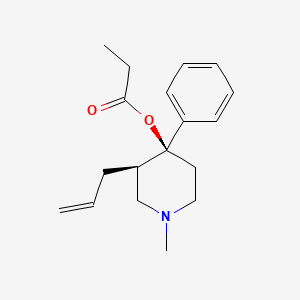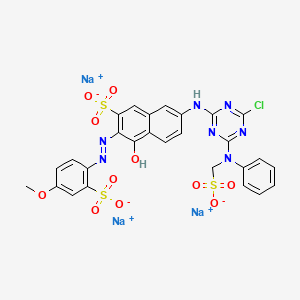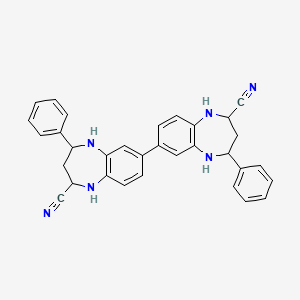
1H-1,5-Benzodiazepine-2-carbonitrile, 7,7'-bis(2,3,4,5-tetrahydro-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,5-Benzodiazepine-2-carbonitrile, 7,7’-bis(2,3,4,5-tetrahydro-4-phenyl-) is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their pharmacological properties, including sedative, anxiolytic, and anticonvulsant effects. This particular compound is characterized by its unique structure, which includes a benzodiazepine core with additional tetrahydro-phenyl groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,5-Benzodiazepine-2-carbonitrile, 7,7’-bis(2,3,4,5-tetrahydro-4-phenyl-) typically involves the condensation of aromatic o-diamines with ketones. This reaction is often catalyzed by bismuth chloride (BiCl3) and carried out under mild conditions to achieve high yields . The process involves a one-pot condensation-cyclization reaction, where the aromatic o-diamines react with ketones to form the benzodiazepine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts such as molecular iodine, Lewis acids, and heteropoly acids are often employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
1H-1,5-Benzodiazepine-2-carbonitrile, 7,7’-bis(2,3,4,5-tetrahydro-4-phenyl-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like halides or amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1H-1,5-Benzodiazepine-2-carbonitrile, 7,7’-bis(2,3,4,5-tetrahydro-4-phenyl-) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-1,5-Benzodiazepine-2-carbonitrile, 7,7’-bis(2,3,4,5-tetrahydro-4-phenyl-) involves its interaction with specific molecular targets and pathways. The compound is known to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This leads to its sedative and anxiolytic properties .
Comparison with Similar Compounds
Similar Compounds
1H-1,5-Benzodiazepine, 2,3,4,5-tetrahydro-1,5-dimethyl-: Another benzodiazepine derivative with similar pharmacological properties.
Benzimidazoles: Compounds with a similar core structure but different functional groups, used in various therapeutic applications.
Uniqueness
1H-1,5-Benzodiazepine-2-carbonitrile, 7,7’-bis(2,3,4,5-tetrahydro-4-phenyl-) is unique due to its additional tetrahydro-phenyl groups, which may enhance its pharmacological activity and specificity. This structural uniqueness makes it a valuable compound for further research and development in medicinal chemistry .
Properties
CAS No. |
87896-39-7 |
|---|---|
Molecular Formula |
C32H28N6 |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
7-(2-cyano-4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)-4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile |
InChI |
InChI=1S/C32H28N6/c33-19-25-17-29(21-7-3-1-4-8-21)37-31-15-23(11-13-27(31)35-25)24-12-14-28-32(16-24)38-30(18-26(20-34)36-28)22-9-5-2-6-10-22/h1-16,25-26,29-30,35-38H,17-18H2 |
InChI Key |
ZWGMNHZTXJZGDK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C(C=C(C=C2)C3=CC4=C(C=C3)NC(CC(N4)C5=CC=CC=C5)C#N)NC1C6=CC=CC=C6)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


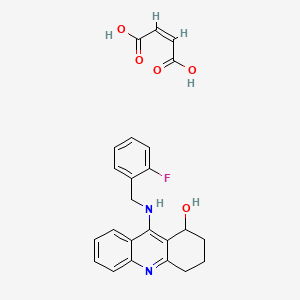

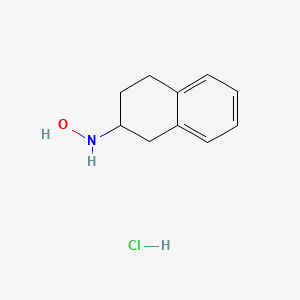
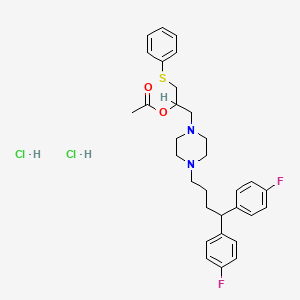
![(3E)-3-[(2-methoxyphenoxy)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B12747542.png)
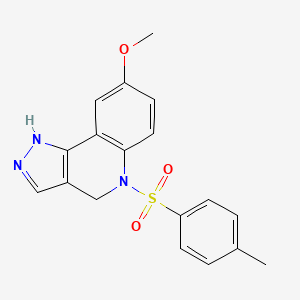
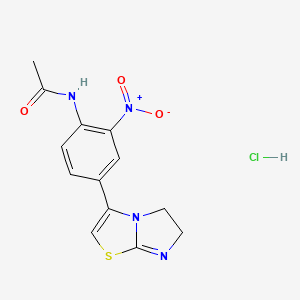
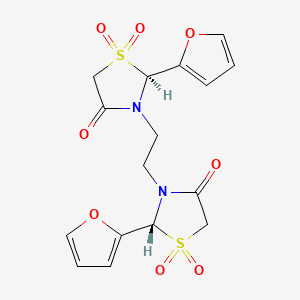
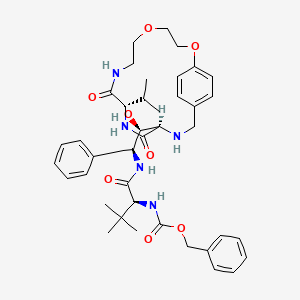
![1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12747565.png)
